4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
CAS No.: 67159-42-6
Cat. No.: VC7740656
Molecular Formula: C11H10F3NO
Molecular Weight: 229.202
* For research use only. Not for human or veterinary use.
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one - 67159-42-6](/images/structure/VC7740656.png)
Specification
CAS No. | 67159-42-6 |
---|---|
Molecular Formula | C11H10F3NO |
Molecular Weight | 229.202 |
IUPAC Name | 4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16) |
Standard InChI Key | BTQCNBXBTKAVFB-UHFFFAOYSA-N |
SMILES | C1C(CNC1=O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidin-2-one ring, a lactam structure, with a 3-(trifluoromethyl)phenyl group attached to the 4-position. The trifluoromethyl (-CF) group is meta to the phenyl ring’s point of attachment, creating a sterically and electronically distinct profile. The lactam ring contributes to polarity, while the -CF group enhances hydrophobicity, as evidenced by a calculated partition coefficient (LogP) of 2.1 .
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 1,680 cm (C=O stretch of the lactam) and 1,120–1,350 cm (C-F stretches of -CF) .
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NMR: NMR (400 MHz, CDCl) shows a singlet for the -CF group (δ 1.45 ppm) and multiplet signals for the pyrrolidine protons (δ 2.3–3.1 ppm) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition onset at 210°C under nitrogen . The thermal stability suggests suitability for high-temperature synthetic processes.
Synthesis and Manufacturing
Key Synthetic Routes
A patented method involves multi-step reactions starting from pyroglutamic acid derivatives (Scheme 1) :
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Step 1: Condensation of pyroglutamic acid with trimethylacetaldehyde in the presence of methanesulfonic acid yields a bicyclic oxazole intermediate.
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Step 2: Ring-opening of the oxazole with vinyl Grignard reagents introduces the 4-aryl substituent.
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Step 3: Oxidation and subsequent reduction steps install the trifluoromethylphenyl group.
Critical Reaction Conditions:
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Use of triethylamine as a base for deprotonation (yield: 78%) .
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Azeotropic distillation to remove water during imine formation (reflux at 110°C for 6 hours) .
Optimization Strategies
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Catalyst Screening: Palladium-catalyzed cross-coupling improves aryl group introduction (e.g., Suzuki-Miyaura coupling, yield: 85%) .
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Solvent Systems: Toluene/hexane mixtures enhance crystallization purity (99.5% by HPLC) .
Applications in Drug Discovery
Biological Target Engagement
The compound’s -CF group facilitates interactions with hydrophobic enzyme pockets. In vitro studies demonstrate moderate inhibition of acetylcholinesterase (AChE IC = 12.3 µM), suggesting potential in neurodegenerative disease therapeutics .
Structure-Activity Relationships (SAR)
Comparative analysis with analogs highlights the -CF group’s impact:
Compound | AChE IC (µM) | LogP |
---|---|---|
4-[3-(CF)phenyl]pyrrolidin-2-one | 12.3 | 2.1 |
4-Phenylpyrrolidin-2-one | 45.6 | 1.8 |
4-[4-Fluorophenyl]pyrrolidin-2-one | 28.9 | 1.9 |
The -CF group improves both potency and lipophilicity, critical for blood-brain barrier penetration .
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